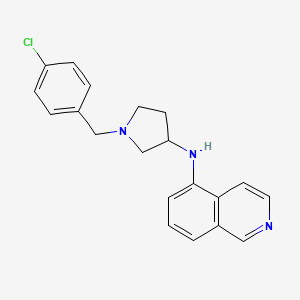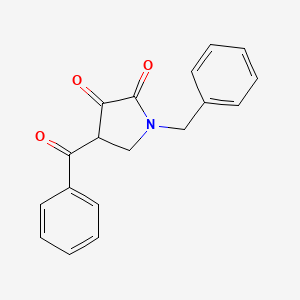
4-Benzoyl-1-benzylpyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-benzylpyrrolidine-2,3-dione typically involves the reaction of benzylamine with maleic anhydride, followed by cyclization and benzoylation steps . The reaction conditions often include the use of organic solvents such as toluene or acetonitrile and catalysts like p-toluenesulfonic acid (p-TsOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Benzoyl-1-benzylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl alcohols .
科学的研究の応用
4-Benzoyl-1-benzylpyrrolidine-2,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Benzoyl-1-benzylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Pyrrolizine: Another pyrrolidine derivative with significant biological activities.
Prolinol: Utilized in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
4-Benzoyl-1-benzylpyrrolidine-2,3-dione is unique due to its specific benzoyl and benzyl substitutions, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a versatile intermediate in the synthesis of complex molecules and its application in medicinal chemistry .
特性
CAS番号 |
7399-20-4 |
|---|---|
分子式 |
C18H15NO3 |
分子量 |
293.3 g/mol |
IUPAC名 |
4-benzoyl-1-benzylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H15NO3/c20-16(14-9-5-2-6-10-14)15-12-19(18(22)17(15)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChIキー |
FIRIWTSTHPSGFT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
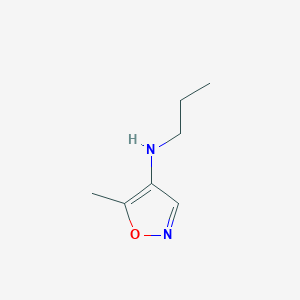
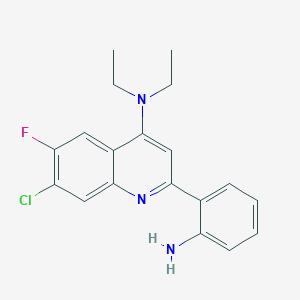
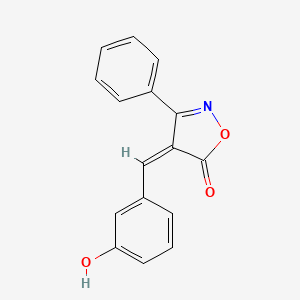

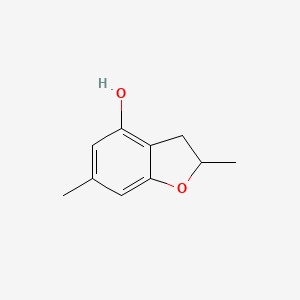
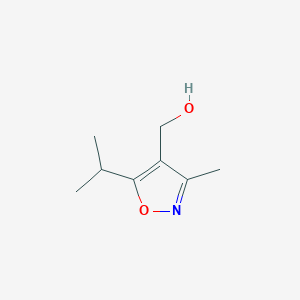
![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15207652.png)

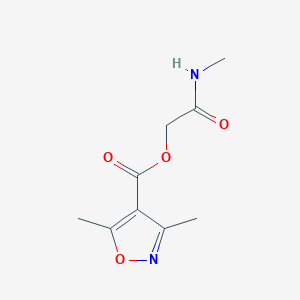
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)

